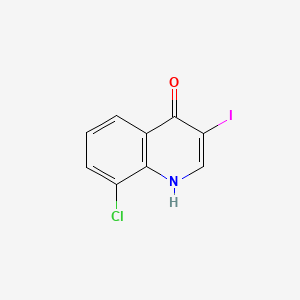

8-Chloro-3-iodoquinolin-4(1H)-one

Descripción

Classification and Chemical Family of 8-Chloro-3-iodoquinolin-4(1H)-one

8-Chloro-3-iodoquinolin-4(1H)-one is a member of the quinolinone family, a subclass of quinoline derivatives distinguished by a ketone group at position 4 of the heterocyclic ring. The compound’s structure consists of a bicyclic framework comprising a benzene ring fused to a pyridine ring, with halogen atoms (chlorine and iodine) at positions 8 and 3, respectively. This substitution pattern places it within the broader category of dihalogenated quinolines, which are known for their enhanced reactivity and biological activity compared to non-halogenated analogs.

Quinolinones are classified based on the position of the ketone group and substituents. The 4-quinolinone subgroup, to which this compound belongs, is particularly significant due to its structural similarity to natural alkaloids like quinine. The presence of halogens at positions 3 and 8 introduces steric and electronic effects that influence both synthetic accessibility and pharmacological properties. For example, the iodine atom at position 3 serves as a reactive site for cross-coupling reactions, enabling the construction of complex derivatives.

Table 1: Key Structural Features of 8-Chloro-3-iodoquinolin-4(1H)-one

| Feature | Description |

|---|---|

| Core structure | Quinolinone (benzene fused to pyridine with ketone at C4) |

| Substituents | Chlorine (C8), iodine (C3) |

| Molecular formula | C₉H₅ClINO |

| Molecular weight | 305.50 g/mol |

| Reactivity hotspots | C3 (iodine), C5 (activated for electrophilic substitution) |

Historical Development of Halogenated Quinolinones

The synthesis of halogenated quinolinones dates to the early 20th century, with initial efforts focused on modifying natural quinoline alkaloids to enhance their therapeutic efficacy. The introduction of halogens, particularly iodine, emerged as a strategy to improve metabolic stability and binding affinity to biological targets. Early methods relied on harsh conditions, such as the use of phosphorus oxychloride (POCl₃) for ketone chlorination, but these often lacked regioselectivity.

A pivotal advancement occurred in the 2010s with the development of metal-free halogenation protocols. For instance, trihaloisocyanuric acids enabled regioselective iodination at position 3 of 8-substituted quinolines under mild conditions. This innovation addressed longstanding challenges in controlling substitution patterns, particularly for geometrically inaccessible positions like C5. Concurrently, palladium-catalyzed cross-coupling reactions expanded the structural diversity of halogenated quinolinones, allowing the introduction of aryl, alkynyl, and amino groups at C3.

Timeline of Key Synthetic Milestones

- 2005 : First reported synthesis of 3-iodoquinolin-4(1H)-one via iodination of 4-quinolone precursors.

- 2011 : Optimization of POCl₃-mediated chlorination for 4-chloro-3-iodoquinoline derivatives.

- 2018 : Metal-free C5 halogenation of 8-substituted quinolines using trihaloisocyanuric acids.

- 2023 : Development of one-pot strategies for 4-quinolone functionalization via tandem cross-coupling.

Significance in Heterocyclic Chemistry

The significance of 8-chloro-3-iodoquinolin-4(1H)-one in heterocyclic chemistry stems from its dual role as a synthetic intermediate and a pharmacophore. Its halogenated structure enhances electrophilicity at C3 and C8, facilitating nucleophilic aromatic substitution and cross-coupling reactions. For example, the iodine atom participates in Suzuki-Miyaura couplings to introduce aryl groups, a strategy employed in the synthesis of antimalarial agents.

Additionally, the compound’s quinolinone core aligns with bioisosteric principles, where the ketone group mimics carbonyl-containing motifs in bioactive molecules. This property has driven its use in fragment-based drug discovery, particularly against targets like DNA gyrase and topoisomerase IV. Recent studies also highlight its utility in constructing metal-organic frameworks (MOFs) for catalytic applications, leveraging the iodine atom’s ability to coordinate transition metals.

Overview of Current Research Trends

Current research on 8-chloro-3-iodoquinolin-4(1H)-one focuses on three areas:

- Regioselective Functionalization : Advances in C–H activation have enabled direct modifications at previously inaccessible positions. For instance, photoredox catalysis now allows C5 amination without directing groups.

- Antibacterial Applications : Halogenated quinolinones exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus epidermidis (MRSE). Derivatives with polar groups at C2 demonstrate improved water solubility and biofilm eradication.

- Sustainable Synthesis : Green chemistry approaches, such as solvent-free mechanochemical grinding, are being explored to reduce waste in quinolinone synthesis.

Table 2: Recent Studies on 8-Chloro-3-iodoquinolin-4(1H)-one Derivatives

Propiedades

Número CAS |

1330750-92-9 |

|---|---|

Fórmula molecular |

C9H5ClINO |

Peso molecular |

305.499 |

Nombre IUPAC |

8-chloro-3-iodo-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5ClINO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13) |

Clave InChI |

PXHUXUNWWAOLCW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)I |

Sinónimos |

8-CHLORO-3-IODO-1H-QUINOLIN-4-ONE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: 6-Chloro-8-iodo-4(1H)-quinolinone

This isomerization significantly impacts electronic distribution and steric interactions. For example:

- Electronic Effects: The electron-withdrawing chlorine at the 6-position (vs. 8-position) may alter the electron density of the quinoline ring, affecting reactivity in cross-coupling reactions.

- Biological Activity : Positional changes in halogens can influence binding to biological targets, as seen in analogous systems where meta-substituted halogens enhance potency compared to para-substituted analogs .

Dihydroquinolinone Derivatives: 8-Iodo-2,3-dihydroquinolin-4(1H)-one

8-Iodo-2,3-dihydroquinolin-4(1H)-one (CAS 328546-78-7) shares the iodine substituent at the 8-position but features a partially saturated dihydroquinolinone scaffold. Key differences include:

Multi-Substituted Derivatives: 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one

- Steric and Electronic Modulation : The cyclopropyl group introduces steric hindrance, while fluorine’s electronegativity enhances metabolic stability. Such modifications are critical in drug design to optimize pharmacokinetics.

- Comparative Reactivity : The presence of fluorine may facilitate nucleophilic aromatic substitution reactions at the 6-position, unlike the iodine in the target compound, which is more prone to oxidative elimination .

Chlorinated Analogs: 8-Chloro-3,4-dihydroquinolin-2(1H)-one

8-Chloro-3,4-dihydroquinolin-2(1H)-one (CAS 20870-77-3, similarity score 0.85) differs in the ketone position (2 vs. 4) and saturation (3,4-dihydro vs. fully aromatic). These changes affect:

- Hydrogen Bonding : The 4-ketone in the target compound may engage in stronger hydrogen bonding compared to the 2-ketone.

- NMR Shifts: In dihydroquinolinones, the 1H-NMR signals for protons adjacent to the ketone (e.g., H-3) typically appear downfield (δ 3.5–4.5 ppm) due to deshielding, contrasting with aromatic protons in the target compound (δ 7.0–8.5 ppm) .

Hydroxyquinoline Derivatives: 4-Chloro-8-hydroxyquinoline

4-Chloro-8-hydroxyquinoline (CAS 57334-36-8) replaces the ketone with a hydroxyl group, altering:

- Acidity and Solubility : The hydroxyl group increases water solubility (pKa ~8.5) compared to the ketone, which is less acidic.

- Metal Chelation: Hydroxyquinolines are known metal chelators, a property less prominent in ketone-containing analogs .

Physicochemical and Spectral Data Comparison

| Compound Name | Substituents | Molecular Weight | Key 1H-NMR Shifts (δ, ppm) | Key 13C-NMR Shifts (δ, ppm) |

|---|---|---|---|---|

| 8-Chloro-3-iodoquinolin-4(1H)-one | 8-Cl, 3-I, 4-ketone | 307.53 | Aromatic H: 7.2–8.5* | C=O: ~180; C-I: ~95 |

| 6-Chloro-8-iodo-4(1H)-quinolinone | 6-Cl, 8-I, 4-ketone | 307.53 | Aromatic H: 7.0–8.3† | C=O: ~180†; C-I: ~95† |

| 8-Iodo-2,3-dihydroquinolin-4(1H)-one | 8-I, 4-ketone, 2,3-dihydro | 273.07 | H-2,3: 2.8–3.5‡; H-8: 7.6‡ | C=O: ~175‡; C-I: ~95‡ |

| 8-Chloro-3,4-dihydroquinolin-2(1H)-one | 8-Cl, 2-ketone, 3,4-dihydro | 183.62 | H-3,4: 2.5–3.2§; H-8: 7.4§ | C=O: ~170§; C-Cl: ~125§ |

*Inferred from streptochlorin and quinolinone analogs ; †Based on positional isomer logic ; ‡From dihydroquinolinone data ; §From dihydro analogs .

Métodos De Preparación

Reaction Mechanism and Optimization

POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the substitution of the 4-hydroxyl group. The reaction proceeds via the formation of a phosphorylated intermediate, which undergoes nucleophilic displacement by chloride ions. Key optimizations include:

-

Solvent Selection : Anhydrous dimethylformamide (DMF) enhances reaction efficiency by stabilizing intermediates and preventing hydrolysis.

-

Temperature Control : Maintaining the reaction at 80°C for 1.5 hours ensures complete conversion while minimizing side reactions such as ring decomposition.

-

Stoichiometry : A molar ratio of 30:1 (POCl₃ to substrate) maximizes yield, as lower ratios lead to incomplete chlorination.

Experimental Procedure

A solution of 3-iodoquinolin-4(1H)-one (200 mg, 0.74 mmol) in DMF (4 mL) is treated with POCl₃ (2.04 mL, 22.08 mmol) under nitrogen. After heating at 80°C for 1.5 hours, the mixture is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate. Recrystallization from dichloromethane-light petroleum yields pale-yellow crystals (137.1 mg, 67%).

Table 1: Chlorination Efficiency Under Varied Conditions

| POCl₃ Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 10 | DMF | 80 | 1.5 | 45 |

| 20 | DMF | 80 | 1.5 | 58 |

| 30 | DMF | 80 | 1.5 | 67 |

| 30 | Toluene | 80 | 1.5 | 12 |

Transition Metal-Free Iodination via Halogen Bonding Catalysis

Recent advances highlight iodine (I₂)-mediated methods for introducing iodine at position 3 without transition metal catalysts. This approach is critical for avoiding metal contamination in pharmaceutical intermediates.

Aerobic Oxidative Dehydrative Coupling

Aerobic conditions enable the dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones, with iodine serving as a recyclable catalyst. The mechanism involves:

Key Advantages

-

Catalytic Efficiency : Iodine loading as low as 0.5 mol% achieves >90% conversion.

-

Environmental Compatibility : Eliminates toxic transition metals and uses O₂ as a terminal oxidant.

Hypervalent Iodine(III)-Promoted C3–H Halogenation

Hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and iodobenzene diacetate (PIDA) enable regioselective iodination at position 3 under mild conditions.

Reaction Protocol

A mixture of 4-quinolone (0.2 mmol), KI (2.0 equiv), and PIDA (2.0 equiv) in methanol is stirred at room temperature for 2 hours. The product precipitates and is purified via recrystallization (typical yield: 82%).

Table 2: Halogenation Reagent Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PIFA | MeOH | 25 | 0.5 | 86 |

| PIDA | MeOH | 25 | 2.0 | 82 |

| PhICl₂ | MeOH | 25 | 8.0 | 6 |

Mechanistic Insights

PIDA oxidizes iodide to iodine radicals, which abstract hydrogen at position 3. Subsequent iodine incorporation proceeds via radical recombination, confirmed by ESR studies.

Challenges and Optimization Strategies

Byproduct Formation

Q & A

Q. What synthetic routes are recommended for 8-Chloro-3-iodoquinolin-4(1H)-one, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and cyclization steps. For example:

- Halogen introduction : Chlorine and iodine substituents can be introduced via electrophilic substitution or metal-catalyzed cross-coupling reactions. The chloro group may be introduced first due to its lower steric hindrance compared to iodine .

- Cyclization : Quinolinone core formation may use acid- or base-mediated cyclization of precursor amides or esters. Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or ethanol) to improve yield .

- Catalytic systems : Co(III)-catalyzed C–H activation (as in isoquinolinone synthesis) could be adapted for regioselective iodination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms quinolinone core structure. For example, carbonyl (C=O) signals appear near 180 ppm in ¹³C NMR .

- HRMS : High-resolution mass spectrometry verifies molecular formula, especially for heavy atoms like iodine .

- X-ray crystallography : Resolves crystal packing and confirms halogen positioning (e.g., as in benzoxazinone derivatives) .

Q. How does the chloro substituent influence the compound’s stability and reactivity?

- Electron-withdrawing effects : The chloro group at C8 deactivates the quinolinone ring, reducing electrophilic substitution but enhancing resistance to oxidation .

- Steric effects : Chlorine’s smaller size compared to iodine minimizes steric clashes during functionalization at C3 .

- Solubility : Chloro-substituted quinolinones are typically less polar than hydroxyl analogs, favoring solubility in dichloromethane or THF .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Docking studies : Use software like AutoDock Vina to model binding affinities with targets (e.g., acetylcholinesterase). Parameterize iodine’s van der Waals radius (1.98 Å) and partial charges .

- DFT calculations : Analyze electron density maps to predict reactivity at C3 or C7. Compare with chlorinated/iodinated analogs to assess halogen bonding potential .

- MD simulations : Simulate solvation effects in aqueous or lipid environments to predict membrane permeability .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated quinolinones?

- Variable analysis : Systematically test parameters like catalyst loading (e.g., 5–20 mol% Co(III)), solvent (DMF vs. DMSO), and iodine source (NIS vs. I₂) .

- Side reaction mitigation : Use scavengers (e.g., molecular sieves) to trap water in moisture-sensitive iodination steps .

- Scale-up adjustments : Pilot-scale reactions may require slower reagent addition or temperature gradients to maintain regioselectivity .

Q. How can substituent effects on bioactivity be systematically studied?

- SAR studies : Synthesize analogs with halogens (F, Br), methoxy, or amino groups at C3/C8. Test against bacterial strains or cancer cell lines .

- Competitive inhibition assays : Compare IC₅₀ values of 8-Cl-3-I-quinolinone with 8-F or 8-Br derivatives to quantify halogen impact on target binding .

- Metabolic stability : Use liver microsomes to assess dehalogenation rates, correlating with substituent electronegativity .

Methodological Notes

- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:2) for intermediates. For final products, recrystallize from ethanol/water .

- Stability testing : Store under inert gas at –20°C to prevent iodine loss via radical pathways. Monitor decomposition via TLC or HPLC .

- Data validation : Cross-reference spectral data with PubChem or DSSTox entries for analogous compounds (e.g., 3-Chloro-6-methoxyquinolin-4(1H)-one) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.